![molecular formula C6H5IN4O B1417679 3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1415638-01-5](/img/structure/B1417679.png)
3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one
Overview
Description
“3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one” is a chemical compound with the molecular formula C5H4IN5 . It has been identified as a promising lead for targeting PAK1, a protein associated with cell proliferation, survival, and migration .
Synthesis Analysis
The synthesis of this compound involves a high-throughput virtual screening, followed by a structure-based strategy to design and synthesize a focused library . The synthesis also involves the creation of N-alkylated pyrazolo pyrimidine analogs .Molecular Structure Analysis
The molecular structure of this compound is based on the 1H-pyrazolo[3,4-d]pyrimidine scaffold . It has a molecular weight of 261.03 .Chemical Reactions Analysis
The compound has been used in the synthesis of a focused library of compounds for biological evaluation . It has also been involved in reactions leading to the discovery of potent inhibitors .Physical And Chemical Properties Analysis
The compound is a solid at 20°C .Scientific Research Applications
Heterocyclic Chemistry and Biological Significance
- The pyranopyrimidine core, closely related to the pyrazolopyrimidinone family, is recognized for its broad synthetic applications and bioavailability. Hybrid catalysts have facilitated the synthesis of various substituted pyrano[2,3-d]pyrimidin-2-one derivatives, highlighting the structural and synthetic versatility of pyrazolopyrimidine scaffolds (Parmar et al., 2023).
- Pyrazolo[1,5-a]pyrimidine scaffolds are privileged heterocycles in drug discovery, showcasing a wide range of medicinal properties including anticancer, CNS agents, and anti-inflammatory effects. The structure-activity relationship (SAR) studies of these scaffolds provide a fertile ground for medicinal chemists to explore and develop potential drug candidates (Cherukupalli et al., 2017).
Synthetic Strategies and Medicinal Insights
- Pyrazolopyrimidines are structurally similar to purines, prompting significant biological investigations for their potential therapeutic applications. Their medicinal significance spans across various disease conditions, including CNS, cardiovascular, and cancer treatments. Detailed biochemical and biophysical studies have underlined their relevance in medicinal chemistry (Chauhan & Kumar, 2013).
- The unique reactivity of certain pyrazoline derivatives, like DCNP, makes them valuable building blocks for the synthesis of a variety of heterocyclic compounds. These derivatives have found utility in diverse fields, including heterocyclic chemistry, dye synthesis, and potentially pharmaceuticals (Gomaa & Ali, 2020).
Advances in Heterocyclic Synthesis
- Multi-component reactions (MCRs) offer an atom economical, beneficial, and eco-friendly approach for the synthesis of complex heterocycles. The creativity and choice of reactants in MCRs push the development towards more atom economical and eco-friendly approaches, potentially including the synthesis of pyrazolopyrimidine derivatives (Dhanalakshmi et al., 2021).
Mechanism of Action
Target of Action
Similar compounds, such as pyrazolo[3,4-d]pyrimidine derivatives, have been reported to inhibit cyclin-dependent kinase 2 (cdk2) .
Mode of Action
Related compounds have been shown to inhibit cdk2, a protein kinase that plays a crucial role in cell cycle regulation .
Biochemical Pathways
Inhibition of cdk2, as seen with similar compounds, can affect cell cycle progression and potentially lead to cell cycle arrest .
Result of Action
Similar compounds that inhibit cdk2 can lead to cell cycle arrest, which may result in the inhibition of cell proliferation .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one plays a significant role in biochemical reactions, particularly as an inhibitor of specific enzymes. It interacts with enzymes such as protein kinases, which are crucial for regulating various cellular processes. The compound binds to the active site of these enzymes, inhibiting their activity and thereby modulating signaling pathways. Additionally, this compound has been shown to interact with nucleic acids, potentially affecting gene expression and replication processes .
Cellular Effects
The effects of this compound on cells are profound. It influences cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been observed to induce cell cycle arrest at the G0-G1 stage, thereby inhibiting cell proliferation . This effect is particularly significant in cancer cells, where uncontrolled cell division is a hallmark. Furthermore, this compound can modulate metabolic pathways, leading to changes in metabolite levels and energy production within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes, such as protein kinases, inhibiting their activity and altering downstream signaling pathways . This inhibition can lead to changes in gene expression, as the compound affects transcription factors and other regulatory proteins. Additionally, this compound may interact with nucleic acids, further influencing gene expression and replication processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have lasting effects on cellular function, including sustained inhibition of cell proliferation and alterations in metabolic pathways . These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and modulates cellular processes without causing significant toxicity . At higher doses, toxic effects such as tissue damage and adverse metabolic changes have been observed . These findings highlight the importance of determining the optimal dosage for therapeutic applications to maximize efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as protein kinases and nucleic acids, affecting metabolic flux and metabolite levels . The compound’s impact on these pathways can lead to changes in energy production and utilization within the cell, influencing overall cellular metabolism . Understanding these interactions is essential for elucidating the compound’s therapeutic potential and metabolic effects.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects. The distribution of the compound within tissues is also influenced by its chemical properties, such as solubility and stability . These factors are critical for determining the compound’s bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound is a key factor in its activity and function. The compound is directed to specific cellular compartments, such as the nucleus and cytoplasm, through targeting signals and post-translational modifications . These localization patterns enable the compound to interact with its target enzymes and nucleic acids, modulating cellular processes at the subcellular level . Understanding the subcellular distribution of the compound is essential for elucidating its mechanism of action and therapeutic potential.
properties
IUPAC Name |
3-iodo-1-methyl-5H-pyrazolo[3,4-d]pyrimidin-4-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5IN4O/c1-11-5-3(4(7)10-11)6(12)9-2-8-5/h2H,1H3,(H,8,9,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LWRNXILAHVZVPS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)NC=N2)C(=N1)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5IN4O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.03 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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